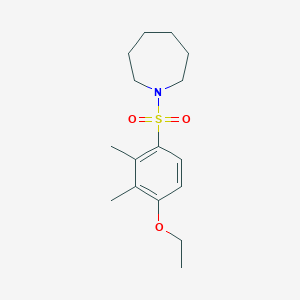![molecular formula C20H23NO5S B245484 (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid, also known as CPA, is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit protein phosphatase 2A (PP2A) activity.
Wissenschaftliche Forschungsanwendungen
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been used in various scientific research fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neurobiology, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been used to study the role of PP2A in synaptic plasticity and memory formation. In cardiovascular research, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to protect against myocardial ischemia-reperfusion injury.
Wirkmechanismus
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid selectively inhibits the activity of PP2A, a serine/threonine phosphatase that plays a critical role in the regulation of various cellular processes, including cell cycle progression, apoptosis, and signal transduction. By inhibiting PP2A activity, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid can alter the phosphorylation status of its target proteins and modulate their functions.
Biochemical and Physiological Effects
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have various biochemical and physiological effects, depending on the target proteins and cell types. In cancer cells, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid induces apoptosis by activating the p38 MAPK pathway and inhibiting the Akt pathway. In neurons, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid enhances long-term potentiation (LTP) and memory formation by inhibiting PP2A-mediated dephosphorylation of AMPA receptors. In cardiomyocytes, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid protects against ischemia-reperfusion injury by inhibiting PP2A-mediated dephosphorylation of Akt and ERK1/2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid in lab experiments is its selectivity towards PP2A, which allows for the specific modulation of PP2A-regulated pathways. However, the use of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid can also have off-target effects, as PP2A is involved in multiple cellular processes. In addition, the solubility and stability of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid can be a limitation in some experiments, and the optimal concentration and exposure time of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid in scientific research. One direction is to develop more potent and selective PP2A inhibitors that can overcome the limitations of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid. Another direction is to investigate the role of PP2A in other cellular processes and diseases, such as inflammation and neurodegeneration. Furthermore, the combination of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid with other drugs or therapies may provide new therapeutic strategies for cancer and cardiovascular diseases.
Conclusion
In conclusion, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid is a valuable tool for scientific research due to its ability to selectively inhibit PP2A activity. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research and development, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid may have potential clinical applications in the treatment of various diseases.
Synthesemethoden
The synthesis of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid involves the reaction of 4-aminophenol with 4-cyclohexylbenzene sulfonamide in the presence of triethylamine to obtain the intermediate compound, which is then reacted with chloroacetic acid to form the final product. The yield of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid is around 40%, and the purity can be increased by recrystallization.
Eigenschaften
Molekularformel |
C20H23NO5S |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
2-[4-[(4-cyclohexylphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C20H23NO5S/c22-20(23)14-26-18-10-8-17(9-11-18)21-27(24,25)19-12-6-16(7-13-19)15-4-2-1-3-5-15/h6-13,15,21H,1-5,14H2,(H,22,23) |
InChI-Schlüssel |
NUUDXLQCWABHTA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)



![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)




